Cox-2/PI3K-IN-1

Description

Rationale for Dual Targeting of COX-2 and PI3K Pathways in Preclinical Models

The rationale for developing inhibitors that can simultaneously block both the COX-2 and PI3K pathways stems from the observation that these two signaling networks are often co-activated in various pathological states and can work synergistically to promote disease progression. In cancer research, for instance, the PI3K pathway's activation can create a dependency on COX-2 signaling. vulcanchem.com Preclinical models have shown that targeting both pathways at the same time can be more effective than inhibiting either one alone. This dual approach may preempt the development of resistance mechanisms that can arise when single-target agents are used. vulcanchem.com For example, the inhibition of the COX-2-PGE2 axis in tumors is a potential therapeutic strategy, and revisiting the mechanisms of this axis is crucial for developing more effective approaches. nih.gov Studies in lung adenocarcinoma have shown that simultaneously targeting COX-2 and PI3K-AKT signaling can effectively suppress cell proliferation and migration induced by prostaglandin (B15479496) E2 (PGE2). nih.gov

Overview of COX-2 in Pathological Processes

Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most healthy tissues but can be rapidly induced by inflammatory stimuli, growth factors, and cytokines. oup.comproteopedia.org It plays a key role in the synthesis of prostaglandins (B1171923), which are lipid compounds that mediate various physiological and pathological processes, including inflammation, pain, and fever. ontosight.ai

In the context of disease, COX-2 is frequently overexpressed in various types of tumors, where it contributes to tumor growth, progression, and the spread of cancer cells. ontosight.airesearchgate.net This overexpression is often linked to a poorer prognosis. ontosight.ai The enzyme's role in tumorigenesis is multifaceted, affecting processes like angiogenesis (the formation of new blood vessels) and apoptosis (programmed cell death). nih.gov Specifically, the overexpression of COX-2 in tumor cells can help them evade apoptosis and invade surrounding tissues. nih.gov Beyond cancer, COX-2 is also implicated in inflammatory diseases such as arthritis and neurodegenerative conditions like Alzheimer's disease. oup.comontosight.ai

Overview of PI3K/AKT Signaling in Cellular Regulation

The Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway is a vital intracellular cascade that governs a wide array of cellular functions. cellsignal.comspandidos-publications.com This pathway is activated by numerous stimuli, including growth factors and hormones, which then triggers a series of downstream events. frontiersin.org At its core, the PI3K/AKT pathway is a central regulator of cell growth, proliferation, survival, and metabolism. cellsignal.comqiagen.com

Dysregulation of the PI3K/AKT pathway is a common feature in many human diseases, particularly cancer. cellsignal.comnih.gov Mutations in the genes that make up this pathway, such as PIK3CA, are frequently found in various tumors, leading to the pathway's overactivation. nih.gov This sustained signaling promotes tumor development and progression by allowing cancer cells to survive and multiply uncontrollably. spandidos-publications.comnih.gov The pathway's components, especially the serine/threonine kinase Akt, act as central nodes that influence numerous cellular processes, including the inhibition of pro-apoptotic proteins and the regulation of cell cycle progression. cellsignal.comqiagen.com

The Interconnectedness of COX-2 and PI3K/AKT Pathways in Disease Pathogenesis Research

A growing body of research highlights the significant crosstalk between the COX-2 and PI3K/AKT pathways in the development and progression of various diseases. mdpi.comsemanticscholar.org In many cancers, these pathways are not just independently active but are intricately linked, often in a way that promotes a more aggressive disease state. For example, in epithelial ovarian cancer, the overexpression of COX-2 has been significantly associated with the activation of AKT. nih.gov In vitro studies have further demonstrated that inhibiting COX-2 can lead to a decrease in the phosphorylation of AKT, which in turn inhibits cell growth and promotes apoptosis. nih.gov

Furthermore, research in lung adenocarcinoma has revealed a positive feedback loop where prostaglandin E2 (PGE2), a product of COX-2 activity, can induce the expression of COX-2 by activating the PI3K-AKT pathway. nih.gov This self-reinforcing cycle can enhance the pro-tumor effects. nih.gov The inhibition of the PI3K/AKT pathway has been shown to suppress this PGE2-induced COX-2 expression. nih.gov This interconnectedness is not limited to cancer; it is also observed in inflammatory conditions and neurodegenerative diseases. mdpi.comsemanticscholar.org The PI3K/AKT pathway can influence the expression of inflammatory mediators, including COX-2, highlighting a complex regulatory network. mdpi.com Some nonsteroidal anti-inflammatory drugs (NSAIDs) have been found to target not only COX-2 but also the PI3K/ATK signaling pathway. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds and pathways discussed in this article.

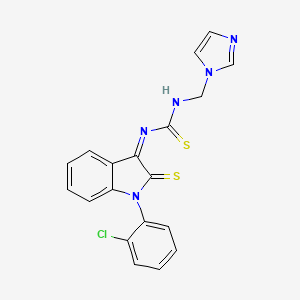

Structure

3D Structure

Properties

Molecular Formula |

C19H14ClN5S2 |

|---|---|

Molecular Weight |

411.9 g/mol |

IUPAC Name |

(1Z)-1-[1-(2-chlorophenyl)-2-sulfanylideneindol-3-ylidene]-3-(imidazol-1-ylmethyl)thiourea |

InChI |

InChI=1S/C19H14ClN5S2/c20-14-6-2-4-8-16(14)25-15-7-3-1-5-13(15)17(18(25)26)23-19(27)22-12-24-10-9-21-11-24/h1-11H,12H2,(H,22,27)/b23-17- |

InChI Key |

SWFDICLNDJJMJO-QJOMJCCJSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=N/C(=S)NCN3C=CN=C3)/C(=S)N2C4=CC=CC=C4Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=S)NCN3C=CN=C3)C(=S)N2C4=CC=CC=C4Cl |

Origin of Product |

United States |

Molecular Targets and Signaling Pathways of Cox 2/pi3k in 1

Cyclooxygenase-2 (COX-2) and Prostaglandin (B15479496) E2 (PGE2) Axis in Preclinical Contexts

The COX-2 enzyme and its primary product, prostaglandin E2 (PGE2), are key players in inflammatory processes and are frequently overexpressed in various cancers. spandidos-publications.com The inhibition of the COX-2/PGE2 axis is a primary mechanism of action for Cox-2/PI3K-IN-1.

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and other bioactive lipids. e-crt.org There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in many tissues and is considered a "housekeeping" gene, and COX-2, which is an inducible isoform. spandidos-publications.come-crt.org

In normal, healthy cells, COX-2 expression is typically minimal. mednexus.org However, its expression can be significantly induced by a wide range of stimuli, including mitogens, cytokines, growth factors, and tumor promoters. e-crt.org This upregulation of COX-2 is a common feature in various pathological conditions, including inflammation and numerous types of cancer such as colorectal, breast, lung, and prostate cancers. spandidos-publications.comcancernetwork.com

Preclinical research has extensively documented the overexpression of COX-2 in various cancer models. For instance, in human colorectal adenomas and cancers, COX-2 is overexpressed, while it is not found in the normal surrounding mucosa. cancernetwork.com This differential expression has been observed across a wide array of cancers and their precursor lesions, suggesting that COX-2 plays a role at multiple stages of carcinogenesis. cancernetwork.com

The regulation of COX-2 expression is complex and involves multiple signaling pathways that can affect both gene transcription and the stability of its messenger RNA (mRNA). d-nb.info Studies in intestinal epithelial cells have shown that oncogenic K-Ras can induce COX-2 expression by activating both the Raf/MEK/ERK and the PI3K/Akt/PKB pathways. aacrjournals.org The Raf/MEK/ERK pathway increases the transcription of the COX-2 gene, while the PI3K/Akt/PKB pathway primarily contributes to the stabilization of COX-2 mRNA. aacrjournals.org Similarly, in prostate cancer cell lines, bombesin-stimulated COX-2 expression is mediated by both the p38MAPK and PI3K/Akt pathways. d-nb.info

Furthermore, a positive feedback loop has been identified where PGE2, the product of COX-2 activity, can itself induce further COX-2 expression. nih.gov This self-amplifying loop is thought to be crucial for the pro-tumor effects of PGE2. nih.gov

| Factor | Effect on COX-2 Expression | Mediating Pathways | Cell/Tissue Model |

|---|---|---|---|

| Oncogenic K-Ras | Induction | Raf/MEK/ERK, PI3K/Akt/PKB | Intestinal epithelial cells |

| Bombesin | Induction | p38MAPK, PI3K/Akt | Prostate cancer cells |

| Prostaglandin E2 (PGE2) | Induction (Positive Feedback) | PKA-CREB, PI3K-AKT | Lung adenocarcinoma cells |

| UV Radiation | Induction | p38 MAPK/MSK1 | Human and murine skin |

| Transforming growth factor β (TGF-β) | Suppression | Smad3, Tristetraprolin (TTP) | Human lung adenocarcinoma cells (A549) |

The synthesis of prostaglandins is initiated by the conversion of arachidonic acid into an unstable intermediate, prostaglandin G2 (PGG2), by the cyclooxygenase activity of COX enzymes. mednexus.orgmdpi.com This is followed by the reduction of PGG2 to another intermediate, prostaglandin H2 (PGH2), via the peroxidase activity of COX. mdpi.com PGH2 then serves as a substrate for various terminal synthases that produce different prostanoids, including prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane (B8750289) A2 (TXA2). mdpi.com

PGE2, in particular, is a key lipid mediator implicated in chronic inflammation and tumor development. mdpi.comresearchgate.net It exerts its biological functions by binding to four distinct G-protein-coupled receptors known as EP1, EP2, EP3, and EP4. mdpi.com The signaling pathways activated by these receptors are diverse and can influence a wide range of cellular processes.

In the context of cancer, elevated levels of PGE2 are associated with tumor progression and aggressiveness. mdpi.com PGE2 has been shown to regulate cancer cell growth, migration, apoptosis, and angiogenesis. mdpi.com For example, in lung adenocarcinoma, PGE2 can promote cell proliferation and migration. nih.gov This effect is, at least in part, mediated by a positive feedback loop where PGE2 induces further COX-2 expression, thus amplifying its own synthesis and pro-tumorigenic effects. nih.gov

The inhibition of COX-2 by compounds like this compound directly reduces the production of PGE2 and other prostanoids, thereby mitigating their inflammatory and cancer-promoting activities.

Phosphoinositide 3-Kinase (PI3K)/AKT Pathway Components

The PI3K/AKT pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.comfrontiersin.org Dysregulation of this pathway is a common event in many human cancers. mdpi.com

The PI3K/AKT pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) in response to extracellular signals like growth factors and hormones. frontiersin.org This activation leads to the recruitment and activation of PI3K at the cell membrane. mdpi.com Activated PI3K then catalyzes the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). mdpi.comfrontiersin.org

PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B or PKB) and phosphoinositide-dependent kinase-1 (PDK1). mdpi.com The recruitment to the plasma membrane brings AKT into proximity with PDK1, which then phosphorylates AKT at threonine 308 (Thr308). frontiersin.org For full activation, AKT requires a second phosphorylation at serine 473 (Ser473), which is carried out by the mammalian target of rapamycin (B549165) complex 2 (mTORC2). frontiersin.org

Once fully activated, AKT phosphorylates a wide array of downstream effector proteins, thereby modulating their activity and influencing cellular fate. Some of the key downstream targets of AKT include:

mTORC1: A central regulator of cell growth and proliferation. frontiersin.org

Glycogen synthase kinase 3 beta (GSK3β): Involved in various cellular processes, including metabolism and cell survival. mdpi.com

Forkhead box O (FOXO) transcription factors: Regulate the expression of genes involved in apoptosis and cell cycle arrest. mdpi.com

Bcl-2-associated death promoter (BAD): A pro-apoptotic protein that is inactivated upon phosphorylation by AKT. mdpi.com

Caspase-9: An initiator caspase in the intrinsic apoptotic pathway, which is inhibited by AKT. mdpi.com

p27: A cyclin-dependent kinase inhibitor that is regulated by AKT. mdpi.com

Mouse double minute 2 homolog (MDM2): A negative regulator of the tumor suppressor p53. mdpi.com

The collective action of these downstream effectors promotes cell survival, growth, and proliferation. mdpi.com In the context of this compound, its inhibitory action on PI3K prevents the activation of AKT and its downstream targets, thereby counteracting these pro-survival signals. vulcanchem.com Preclinical studies have demonstrated that this compound can reduce the levels of phosphorylated AKT (Ser473), indicating a successful blockade of this pathway. vulcanchem.com

| Downstream Effector of AKT | Function | Effect of AKT Phosphorylation |

|---|---|---|

| mTORC1 | Promotes cell growth and protein synthesis | Activation |

| GSK3β | Regulates metabolism and cell survival | Inhibition |

| FOXO transcription factors | Induce apoptosis and cell cycle arrest | Inhibition (nuclear exclusion) |

| BAD | Promotes apoptosis | Inhibition |

| Caspase-9 | Initiates intrinsic apoptosis | Inhibition |

| p27 | Inhibits cell cycle progression | Inhibition (promotes degradation) |

| MDM2 | Inhibits p53 tumor suppressor | Activation |

The PI3K/AKT pathway does not operate in isolation but is intricately connected with other signaling networks within the cell. This crosstalk is crucial for the fine-tuning of cellular responses and can have significant implications in disease states like cancer.

The Mitogen-Activated Protein Kinase (MAPK) pathways are a family of signaling cascades that, like the PI3K/AKT pathway, are activated by a variety of extracellular stimuli and regulate fundamental cellular processes. nih.gov The most well-characterized MAPK pathway is the Ras/Raf/MEK/ERK cascade. imrpress.com

There is significant crosstalk between the PI3K/AKT and MAPK/ERK pathways. This interaction can occur at multiple levels and can be either synergistic or antagonistic depending on the cellular context.

Upstream Activation: Both pathways can be activated by the same upstream signals, such as growth factors binding to receptor tyrosine kinases. imrpress.com

Direct and Indirect Interactions: The components of these pathways can directly or indirectly influence each other. For instance, in some cellular contexts, activated AKT can phosphorylate and inhibit Raf-1, a key component of the MAPK/ERK pathway. Conversely, components of the MAPK/ERK pathway can sometimes influence the activity of the PI3K/AKT pathway.

Regulation of Common Targets: Both pathways converge on the regulation of common downstream targets, such as transcription factors and proteins involved in cell cycle control and apoptosis. For example, both pathways can influence the activity of the mTORC1 complex. oncotarget.com

Role in COX-2 Regulation: As mentioned earlier, both the PI3K/AKT and MAPK/ERK pathways are involved in the regulation of COX-2 expression. d-nb.infoaacrjournals.org In intestinal epithelial cells with oncogenic K-Ras, both pathways are required for the induction of COX-2. aacrjournals.org The MAPK/ERK pathway is essential for both the increased transcription and stability of COX-2 mRNA, while the PI3K/AKT pathway is primarily responsible for stabilizing the COX-2 mRNA. aacrjournals.org

Compensatory Activation: Inhibition of one pathway can sometimes lead to the compensatory activation of the other. This is a known mechanism of resistance to targeted cancer therapies. For example, inhibition of the MAPK/ERK pathway can sometimes lead to an upregulation of PI3K/AKT signaling, and vice versa. imrpress.com The dual inhibitory nature of this compound may help to overcome such resistance mechanisms by simultaneously targeting key nodes in both the PI3K/AKT and COX-2-related signaling networks. vulcanchem.com

Crosstalk with Other Signaling Pathways

Protein Kinase C (PKC) Pathway Interplay

There is no available research specifically detailing the interplay between the compound this compound and the Protein Kinase C (PKC) pathway. The PKC family of enzymes is known to interact with both the PI3K/Akt pathway and downstream effectors of COX-2, but the modulatory effects of this specific inhibitor have not been documented.

Hypoxia-Inducible Factor-1 (HIF-1) Pathway Regulation

Scientific literature lacks specific data on how this compound regulates the Hypoxia-Inducible Factor-1 (HIF-1) pathway. The PI3K/Akt pathway is a known upstream activator of HIF-1α, and COX-2 has also been implicated in mediating hypoxic signaling. cusabio.comnih.gov However, the precise impact of this compound on this critical regulator of cellular response to low oxygen conditions remains uninvestigated.

Wnt Pathway Modulations

There are no studies available that describe the modulations of the Wnt signaling pathway by the specific compound this compound. Crosstalk between the PI3K/Akt, COX-2, and Wnt/β-catenin pathways is recognized as a crucial element in cellular processes. oup.comresearchgate.netuwo.ca For instance, COX-2 can be a transcriptional target of β-catenin, and the PI3K/Akt pathway can influence β-catenin activity. researchgate.net Despite this, the effect of this dual inhibitor on these interactions is currently unknown.

Nuclear Factor-kappa B (NF-κB) Axis

The influence of this compound on the Nuclear Factor-kappa B (NF-κB) axis has not been documented in scientific research. The NF-κB pathway is a key regulator of inflammation and cell survival and is known to be modulated by the PI3K/Akt pathway. nih.govspandidos-publications.com Furthermore, NF-κB can regulate the expression of COX-2. nih.govspandidos-publications.com The specific consequences of dual inhibition by this compound on this axis are yet to be determined.

Signal Transducer and Activator of Transcription 3 (STAT3) Mechanisms

There is a lack of specific research on the mechanisms by which this compound affects the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a critical transcription factor involved in cell proliferation and survival, and its activation can be influenced by pathways upstream of both COX-2 and PI3K, such as through cytokine signaling that activates the PI3K/Akt pathway. aacrjournals.org Additionally, STAT3 can influence the expression of genes like COX-2. nih.gov The specific role of this compound in this context has not been elucidated.

Epidermal Growth Factor Receptor (EGFR) Signaling Linkages

No specific data exists detailing the linkages between this compound and Epidermal Growth Factor Receptor (EGFR) signaling. The EGFR pathway is known to activate PI3K signaling and can lead to the increased expression of COX-2. aacrjournals.orgjcancer.orgaacrjournals.org Conversely, COX-2 activity can also influence EGFR signaling. jcancer.org The precise effects of the compound this compound on this reciprocal relationship are not described in the current body of scientific work.

AMP-activated protein kinase (AMPK) and mTORC1 Signaling

The interaction of this compound with AMP-activated protein kinase (AMPK) and mTORC1 signaling is currently not documented. The PI3K/Akt pathway is a major upstream regulator of mTORC1, and there is evidence of crosstalk between AMPK and mTORC1 signaling. aging-us.comnih.gov Some studies suggest that certain COX inhibitors may affect mTOR signaling. wjgnet.com However, no research has specifically addressed the effects of this compound on this central metabolic signaling hub.

CREB Pathway Activation

The cAMP response element-binding protein (CREB) is a pivotal transcription factor that regulates the expression of genes involved in proliferation, survival, and differentiation. nih.gov Its activity is tightly controlled by phosphorylation, primarily at the Serine 133 residue. The PI3K/AKT signaling cascade is a significant upstream activator of CREB. wikipedia.orgmdpi.com Activated AKT can directly or indirectly lead to the phosphorylation and activation of CREB, which then binds to cAMP response elements (CRE) in the promoter regions of target genes to initiate transcription. nih.govwikipedia.org

In the context of COX-2 and PI3K signaling, CREB activation is a point of convergence and positive feedback. Research in lung adenocarcinoma cells has shown that prostaglandin E2 (PGE2), the primary enzymatic product of COX-2, can stimulate both the PI3K/AKT pathway and the PKA-CREB pathway. nih.govresearchgate.net Mechanistic studies revealed that the inhibition of PI3K/AKT signaling suppresses the PGE2-mediated phosphorylation of CREB. nih.govresearchgate.net This, in turn, abrogates the PGE2-induced expression of COX-2, indicating that the PI3K/AKT/CREB axis is required for this feedback loop. nih.govresearchgate.net Downregulation of CREB itself was also found to nullify the PGE2-induced expression of COX-2. nih.gov

This relationship establishes a positive feedback mechanism where COX-2-produced PGE2 activates the PI3K/AKT pathway, leading to CREB activation and subsequent upregulation of COX-2 expression, thereby amplifying the signaling cascade. nih.govfrontiersin.org This mechanism highlights CREB as a critical downstream effector in the signaling network targeted by a dual inhibitor like this compound.

Table 1: Research Findings on CREB Pathway Activation

| Stimulus/Context | Cell/Tissue Type | Key Finding | Reference |

|---|---|---|---|

| PGE2 | Lung Adenocarcinoma Cells (HCC827, A549) | PGE2 activates the PI3K/AKT pathway, which is required for the phosphorylation of CREB and subsequent induction of COX-2 expression. | nih.govresearchgate.net |

| General Growth Factors | General Cancer Cells | Growth factor receptor activation can trigger the PI3K/AKT pathway, which in turn phosphorylates and activates CREB. | nih.gov |

| Glioblastoma | Glioblastoma Cells | The PI3K/CREB axis is relevant in glioblastoma, where PI3K pathway activation via pAKT leads to CREB activation and subsequent cell proliferation. | mdpi.com |

| Nitric Oxide (NO) | Glioblastoma | Nitric oxide can enhance COX-2 expression through the activation of CREB. | frontiersin.org |

Mechanisms of Interdependence Between COX-2 and PI3K/AKT Pathways

The COX-2 and PI3K/AKT signaling pathways are deeply intertwined, engaging in a bidirectional crosstalk that is crucial for the pathogenesis of various diseases, particularly cancer. This interdependence forms the basis for developing dual-target inhibitors. The mechanisms of this relationship can be broadly categorized into two directions: the regulation of PI3K/AKT by COX-2 and the regulation of COX-2 by PI3K/AKT.

COX-2 as an Upstream Regulator of PI3K/AKT Signaling:

Overexpression of COX-2 can lead to the activation of the PI3K/AKT pathway. The primary mechanism involves the enzymatic product of COX-2, PGE2. PGE2 binds to its G-protein-coupled receptors (EP2, EP4), which can transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). frontiersin.org This transactivation initiates downstream signaling, including the robust activation of the PI3K/AKT cascade. frontiersin.orgfrontierspartnerships.org This activation promotes cell survival, proliferation, and migration. ijbs.com

Studies have demonstrated this relationship across various cancer types:

In epithelial ovarian cancer , COX-2 overexpression is significantly associated with activated AKT. nih.gov Furthermore, inhibiting COX-2 with selective inhibitors (like NS398) or siRNA was shown to impair the phosphorylation of AKT, leading to decreased cell growth and apoptosis. nih.gov

In breast cancer , COX-2 in tumor-associated macrophages (TAMs) was found to facilitate the metastatic potential of cancer cells through the activation of the Akt pathway. ijbs.com

In gastric cancer , the tumor suppressor miR-137 was found to directly repress COX-2, which in turn inhibits the PI3K/AKT signaling pathway. bohrium.com

PI3K/AKT as an Upstream Regulator of COX-2 Expression:

The PI3K/AKT pathway can also act upstream to regulate the expression and activity of COX-2. The activated PI3K/AKT pathway can influence several transcription factors known to bind to the COX-2 promoter, including NF-κB and CREB. spandidos-publications.com

In lung adenocarcinoma , PGE2 stimulation activates the PI3K/AKT pathway, which is necessary for CREB-mediated induction of COX-2, forming a positive feedback loop. nih.govresearchgate.net

In colon cancer , PGE2 was shown to activate the PI3K/Akt pathway, which then leads to the nuclear translocation of β-catenin, a process that triggers COX-2 transcription. mdpi.com

In studies using murine macrophages, lipopolysaccharide (LPS) was shown to induce COX-2 expression via the PI3K/Akt pathway, which could be abolished by PI3K inhibitors like LY294002. spandidos-publications.com

In breast cancer cells, nitric oxide (NO) was found to induce COX-2 expression in a manner dependent on both the MAPK and PI3K/Akt pathways. pnas.org

This intricate crosstalk, often forming positive feedback loops, amplifies oncogenic signals, promoting tumor growth, inflammation, angiogenesis, and metastasis. brieflands.comfrontiersin.orgmdpi.com The dual-inhibitor strategy, embodied by compounds like this compound and Selenocoxib-1-GSH, aims to dismantle this synergistic network, offering a potentially more effective therapeutic approach than targeting either pathway alone. aacrjournals.org

Table 2: Mechanisms of COX-2 and PI3K/AKT Interdependence

| Regulatory Direction | Mechanism | Cell/Disease Model | Key Finding | Reference |

|---|---|---|---|---|

| COX-2 → PI3K/AKT | PGE2 production leads to activation of PI3K/AKT. | Human Lung Adenocarcinoma | COX-2 overexpression promotes cell survival by activating the PI3K/Akt pathway. | researchgate.net |

| COX-2 → PI3K/AKT | COX-2 expression is clinically associated with activated AKT. Inhibition of COX-2 impairs AKT phosphorylation. | Epithelial Ovarian Cancer | COX-2 inhibition blocks PI3K/AKT kinase activity. | nih.gov |

| COX-2 → PI3K/AKT | COX-2 in macrophages activates the Akt pathway in cancer cells, promoting metastasis. | Breast Cancer | TAMs facilitate breast cancer metastasis via COX-2-mediated activation of the Akt pathway. | ijbs.com |

| PI3K/AKT → COX-2 | PGE2 activates a PI3K/AKT/CREB pathway to induce COX-2 expression. | Lung Adenocarcinoma | A positive feedback loop where PI3K/AKT signaling is required for PGE2-induced COX-2 expression. | nih.gov |

| PI3K/AKT → COX-2 | PGE2 activates the PI3K/Akt pathway, which upregulates COX-2 via β-catenin. | Colon Cancer (LoVo cells) | EP2 and EP4 receptors mediate PGE2-induced COX-2 expression via the PI3K/Akt pathway. | mdpi.com |

| PI3K/AKT → COX-2 | LPS stimulation induces COX-2 expression via PI3K/Akt and MAPK pathways. | Murine Macrophages (RAW 264.7) | Chrysoeriol inhibits LPS-induced COX-2 expression by suppressing PI3K/Akt phosphorylation. | spandidos-publications.com |

| PI3K/AKT → COX-2 | Nitric Oxide (NO) induces COX-2 expression via PI3K and MAPK pathways. | Triple-Negative Breast Cancer | Crosstalk between NOS2/COX2 pathways involves PI3K-dependent COX-2 induction. | pnas.org |

Cellular and Molecular Effects of Cox 2/pi3k in 1 in Preclinical Research

Regulation of Cell Proliferation and Growth

Cox-2/PI3K-IN-1 exerts a potent inhibitory effect on cancer cell proliferation and growth by disrupting the synergistic action of the COX-2 and PI3K pathways. Overexpression of COX-2 leads to the production of prostaglandins (B1171923), which can activate signaling pathways that control cell proliferation. nih.govnih.gov The PI3K pathway is fundamental for cell growth and survival. Inhibition of both pathways by this compound leads to a significant reduction in cancer cell proliferation. dovepress.com

In preclinical models, targeting both COX-2 and PI3K has shown to be more effective in suppressing tumor formation than inhibiting either pathway alone. clinicaltrials.gov For instance, in lung adenocarcinoma cells, the combined inhibition resulted in a marked decrease in cell proliferation. dovepress.com Similarly, studies in breast cancer have linked high COX-2 expression with poor prognosis, and the use of COX-2 inhibitors has demonstrated antitumor activity. The dual inhibitory action of this compound is therefore a promising strategy to halt the uncontrolled growth of cancer cells.

Table 1: Effect of this compound on Cell Proliferation in Different Cancer Types

| Cancer Type | Key Findings |

|---|---|

| Lung Adenocarcinoma | Significant reduction in cell proliferation with dual inhibition of COX-2 and PI3K. dovepress.com |

| Breast Cancer | High COX-2 expression is associated with poor prognosis; COX-2 inhibitors show antitumor effects. |

Induction of Apoptosis and Cell Cycle Arrest

A critical mechanism of action for this compound is its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The COX-2 pathway is known to inhibit apoptosis, thereby promoting tumor survival. oup.comspandidos-publications.com Overexpression of COX-2 has been linked to increased levels of the anti-apoptotic protein Bcl-2. nih.gov By inhibiting COX-2, this compound can shift the balance towards apoptosis.

Simultaneously, the PI3K/Akt signaling pathway is a major regulator of cell survival. Its inhibition disrupts signals that prevent apoptosis, making cancer cells more susceptible to programmed cell death. Preclinical studies have shown that targeting both the COX-2 and PI3K pathways leads to enhanced apoptosis in melanoma. Furthermore, selective COX-2 inhibitors have been observed to induce cell cycle arrest, often at the G0/G1 phase, by modulating the expression of cell cycle regulatory proteins. nih.gov This dual action of inducing apoptosis and halting the cell cycle contributes significantly to the antitumor effects of this compound.

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and this compound has been shown to modulate this process. COX-2 promotes angiogenesis by stimulating the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF). spandidos-publications.comoup.com The PI3K/Akt pathway is also a key driver of angiogenesis, often by inducing HIF-1 and subsequent VEGF expression. spandidos-publications.com

Preclinical studies have demonstrated that inhibitors of COX-2 can suppress angiogenesis. spandidos-publications.comoup.com For instance, the selective COX-2 inhibitor celecoxib (B62257) has been shown to inhibit angiogenesis in a murine hepatocarcinoma model by modulating the PTEN/PI3K/Akt/HIF-1α signaling pathway. spandidos-publications.comresearchgate.net By targeting both COX-2 and PI3K, this compound can effectively cut off the blood supply that tumors need to grow and spread. This anti-angiogenic effect is a key component of its therapeutic potential.

Impact on Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. This compound interferes with these processes by targeting pathways that regulate cell motility and the degradation of the extracellular matrix. Overexpression of COX-2 has been associated with increased cell migration and invasion. frontiersin.orgnih.gov The PI3K/Akt pathway also plays a critical role in promoting cell migration. nih.gov

In preclinical research, the inhibition of both COX-2 and PI3K has been shown to significantly reduce cancer cell migration and invasion. For example, in lung adenocarcinoma cells, dual inhibition led to decreased cell migration. In prostate cancer cells, the effects of TGF-β on cell migration and invasion are mediated by PGE2 (a product of COX-2) through the activation of the PI3K/Akt/mTOR pathway. nih.gov By disrupting these signaling cascades, this compound can potentially prevent the spread of cancer to distant organs.

Table 2: Impact of this compound on Cellular Processes

| Cellular Process | Effect of this compound |

|---|---|

| Cell Proliferation | Decreased |

| Apoptosis | Increased |

| Cell Cycle | Arrested (G0/G1 phase) |

| Angiogenesis | Inhibited |

| Cell Migration | Decreased |

Influence on Immunosuppression and Tumor Microenvironment

This compound can alter the tumor microenvironment (TME) and counteract immunosuppressive mechanisms. The TME is a complex ecosystem of cells and signaling molecules that can either support or suppress tumor growth. mdpi.com COX-2 plays a significant role in creating an immunosuppressive TME by promoting the production of factors that inhibit the function of immune cells. researchgate.net For instance, COX-2 signaling can increase the infiltration of immunosuppressive regulatory T cells (Tregs) into tumors. d-nb.info

The PI3K/PTEN/AKT pathway also contributes to an immunosuppressive microenvironment by promoting the recruitment and differentiation of immunosuppressive cells like tumor-associated macrophages (TAMs). d-nb.info By inhibiting both COX-2 and PI3K, this compound can potentially restore anti-tumor immunity. For example, COX-2 inhibitors have been shown to reduce the expression of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that suppresses T-cell responses. d-nb.info

Effects on Specific Genes and Proteins (e.g., IDO1, Bcl-2, MMPs)

The molecular effects of this compound are mediated through the regulation of specific genes and proteins that are critical for cancer progression.

IDO1: As mentioned, COX-2 is linked to the expression of IDO1, an enzyme that creates an immunosuppressive environment by depleting tryptophan and producing kynurenine, which inhibits T and NK cell function. d-nb.infonih.govmdpi.com COX-2 inhibitors can reduce IDO1 expression, thereby potentially enhancing anti-tumor immunity. d-nb.info

Bcl-2: The anti-apoptotic protein Bcl-2 is often overexpressed in cancer cells, contributing to their survival. COX-2 overexpression has been linked to increased Bcl-2 expression. nih.gov By inhibiting the COX-2 pathway, this compound can lead to the downregulation of Bcl-2, promoting apoptosis.

MMPs: Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, facilitating tumor invasion and metastasis. COX-2 can induce the expression of MMPs, such as MMP-2 and MMP-9. nih.govfrontiersin.org The PI3K pathway is also involved in the regulation of MMPs. Therefore, the dual inhibition by this compound is expected to reduce the expression and activity of these proteins, thereby inhibiting cancer cell invasion.

Preclinical Efficacy Studies of Cox 2/pi3k in 1

In Vitro Studies in Cancer Cell Lines

Ovarian Cancer

In vitro studies have demonstrated a significant link between COX-2 and the PI3K/AKT signaling pathway in epithelial ovarian cancer (EOC). Overexpression of COX-2 is a frequent observation in EOC and is significantly associated with the activation of AKT, a key component of the PI3K pathway. nih.gov The inhibition of COX-2, through various means including selective inhibitors and gene silencing, has been shown to impair the phosphorylation of AKT. This disruption of the PI3K/AKT pathway leads to decreased downstream signaling, resulting in the inhibition of cell growth and the induction of apoptosis in EOC cell lines. nih.gov

Further research has indicated that gonadotropins can induce the expression of both COX-1 and COX-2 in ovarian cancer cells, an effect that is mediated through the PI3K/AKT signaling pathway. oup.com This suggests that the PI3K/AKT pathway plays a role in regulating COX expression, which in turn contributes to tumor progression by promoting proliferation, survival, and invasion. oup.comresearchgate.net The inhibition of PI3K has been shown to be effective in preclinical models, and a number of PI3K inhibitors have demonstrated anti-tumor activities in ovarian cancer cells, both as single agents and in combination with other anticancer drugs. oncotarget.com

The interplay between COX-2 and the PI3K/AKT pathway highlights a critical mechanism in ovarian cancer progression. COX-2 can stimulate the proliferation and migration of ovarian cancer cells by activating the PI3K/AKT pathway. researchgate.net This connection provides a strong rationale for targeting both COX-2 and PI3K as a therapeutic strategy for ovarian cancer.

Table 1: In Vitro Efficacy of COX-2/PI3K Pathway Inhibition in Ovarian Cancer Cell Lines

| Cell Line | Intervention | Observed Effects | Reference |

|---|---|---|---|

| MDAH2774, SKOV3 | Inhibition of COX-2 (Aspirin, NS398, siRNA) | Impaired AKT phosphorylation, decreased cell growth, induced apoptosis | nih.gov |

| Ovarian Cancer Cells | Gonadotropin (FSH, LH) treatment | Induced COX-1 and COX-2 expression via PI3K/AKT pathway | oup.com |

| CAOV-3 | Overexpression of COX-2 | Stimulated proliferation and migration via PI3K/AKT activation | researchgate.net |

Melanoma

The COX-2 pathway is frequently overexpressed in melanoma cells and is associated with a more aggressive tumor phenotype and a higher probability of metastasis. nih.gov In vitro studies have revealed that COX-2 expression is significantly elevated in various melanoma cell lines. nih.gov The pro-tumorigenic effects of COX-2 in melanoma are partly mediated through the phosphoinositide 3-kinase (PI3K)/protein kinase C (PKC) signaling pathway, which promotes tumor-induced angiogenesis by increasing the expression of vascular endothelial growth factor (VEGF). nih.gov

The interplay between COX-2 and the PI3K/AKT pathway is a critical aspect of melanoma progression. The activation of the PI3K/serine/threonine kinase (AKT) pathway is one of the proliferative pathways activated by transient levels of reactive oxygen species (ROS), alongside MAPK and NF-κB. nih.gov Furthermore, combination therapies targeting both the COX-2 and PI3K/AKT pathways have shown enhanced efficacy. For instance, a selenium-containing analogue of celecoxib (B62257), selenocoxib-1-GSH, was designed to inhibit both COX-2 and PI3K/Akt signaling. aacrjournals.org This dual-targeting agent was more effective at killing melanoma cell lines than celecoxib alone, demonstrating that simultaneously targeting both pathways can lead to decreased cellular proliferation and increased apoptosis. aacrjournals.org

Low-dose celecoxib has also been shown to enhance the response of melanoma cells to trametinib, a MEK inhibitor. mdpi.com This combination significantly down-regulated the PI3K/AKT signaling pathway, suggesting that even low concentrations of a COX-2 inhibitor can prevent the activation of the AKT resistance pathway. mdpi.comresearchgate.net

Table 2: In Vitro Efficacy of COX-2/PI3K Pathway Inhibition in Melanoma Cell Lines

| Cell Line(s) | Intervention | Observed Effects | Reference |

|---|---|---|---|

| A375, WM35, WM983A, WM983B, SK-MEL-28, SK-MEL-5 | N/A (Expression Analysis) | At least 3-fold increased levels of COX-2 | nih.gov |

| Melanoma Cell Lines | Selenocoxib-1-GSH (dual COX-2/PI3K inhibitor) | More effective cell killing than celecoxib, decreased proliferation, triggered apoptosis | aacrjournals.org |

| SK-MEL-28 (co-culture with BJ fibroblasts) | Celecoxib and Trametinib | Significantly down-regulated PI3K/AKT signaling pathway | mdpi.com |

Lung Cancer (NSCLC, Adenocarcinoma)

In non-small cell lung cancer (NSCLC), particularly in adenocarcinoma, the interplay between cyclooxygenase-2 (COX-2) and the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a key factor in tumor progression and treatment resistance. d-nb.infojcancer.org Overexpression of COX-2 is a common feature in NSCLC and is associated with a poor prognosis. jcancer.org

In vitro studies have demonstrated that COX-2 can mediate resistance to gefitinib (B1684475), an EGFR inhibitor, through its interaction with EGFR and the subsequent activation of the PI3K-AKT axis. jcancer.org The upregulation of COX-2 in gefitinib-resistant NSCLC cells facilitates drug resistance and enhances cancer cell migration and invasion. jcancer.org This is achieved, in part, by the overexpression of COX-2 enhancing the transcription of matrix metalloproteinases (MMP-2, MMP-7, and MMP-9), which in turn mediates PI3K-AKT activation. jcancer.org

Furthermore, the PI3K/AKT pathway is a known upstream regulator of COX-2 expression in lung adenocarcinoma cells. d-nb.info Inhibition of the PI3K/AKT pathway has been shown to reduce COX-2 levels. d-nb.info For example, treatment of A549 lung adenocarcinoma cells with the PI3K inhibitor LY294002 effectively suppressed COX-2 expression. d-nb.info This suggests that therapies targeting the PI3K/AKT pathway can indirectly inhibit COX-2, thereby disrupting a critical signaling axis for tumor growth.

The connection between COX-2 and the PI3K/AKT pathway is further supported by findings that elevated COX-2 messenger RNA expression can activate the PI3K/Akt pathway, leading to enhanced angiogenesis, cell migration, and invasion. nih.gov

Table 3: In Vitro Efficacy of COX-2/PI3K Pathway Inhibition in Lung Cancer Cell Lines

| Cell Line | Intervention | Observed Effects | Reference |

|---|---|---|---|

| PC9/GR (gefitinib-resistant) | COX-2 overexpression | Enhanced gefitinib resistance, migration, and invasion via PI3K-AKT activation | jcancer.org |

| A549 | Corynoxine | Suppressed PI3K/AKT signaling and consequently reduced COX-2 expression | d-nb.info |

| A549 | LY294002 (PI3K inhibitor) | Suppressed COX-2 levels | d-nb.info |

Head and Neck Squamous Cell Carcinoma (HNSCC)

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in head and neck squamous cell carcinoma (HNSCC), playing a crucial role in cell proliferation, invasion, and survival. nih.govresearchgate.net The activation of this pathway can occur through various mechanisms, including mutations in the PIK3CA gene, which is a common genetic alteration in HNSCC. researchgate.net In vitro studies have consistently shown that pharmacological inhibition of PI3K leads to reduced cell proliferation and increased apoptosis in HNSCC cell lines. nih.gov

The interplay between the PI3K pathway and cyclooxygenase-2 (COX-2) is also of significant interest in HNSCC. Loss of the tumor suppressor PTEN, which negatively regulates PI3K signaling, has been shown to lead to an increase in COX-2 protein expression in various cancer cells, and this is consistent with findings in HNSCC. researchgate.net Specifically, COX2 mRNA expression and the activity of its product, prostaglandin (B15479496) E2 (PGE2), are elevated in HNSCC cells with PTEN loss. researchgate.net This suggests a direct link between the activation of the PI3K pathway and the upregulation of COX-2.

Furthermore, the PI3K/AKT pathway is known to be involved in the regulation of cell cycle progression. In HNSCC, the overexpression of stanniocalcin 2 (STC2) has been shown to promote passage through the G1/S cell cycle transition, an effect that is mediated by the PI3K/AKT pathway. oncotarget.com Silencing of STC2 leads to a reduction in the levels of phosphorylated AKT (pAKT), a key downstream effector of PI3K. oncotarget.com

Given that the PI3K/AKT/mTOR pathway is upregulated in over 90% of HNSCC cases, targeting this pathway has become a major focus of research. mdpi.com The combination of PI3K inhibitors with other drugs has been shown to have enhanced anticancer effects compared to single-drug treatments in vitro. nih.gov

Table 4: In Vitro Efficacy of COX-2/PI3K Pathway Inhibition in HNSCC Cell Lines

| Cancer Type | Intervention | Observed Effects | Reference |

|---|---|---|---|

| HNSCC | PI3K inhibitors | Reduced cell proliferation and induced apoptosis | nih.gov |

| HNSCC with PTEN loss | N/A (Expression Analysis) | Elevated COX2 mRNA expression and PGE2 activity | researchgate.net |

| HNSCC | STC2 overexpression | Promoted G1/S cell cycle transition via PI3K/AKT pathway | oncotarget.com |

Colorectal Cancer

In colorectal cancer (CRC), the interplay between cyclooxygenase-2 (COX-2) and the phosphoinositide 3-kinase (PI3K) pathway is a critical axis in tumor development and progression. In vitro studies have indicated that the PIK3CA gene, which encodes a catalytic subunit of PI3K, can induce the expression of COX-2. frontiersin.org This suggests that the activation of the PI3K pathway can directly lead to an increase in COX-2 levels, thereby promoting an inflammatory microenvironment conducive to tumor growth.

Furthermore, the downstream product of COX-2, prostaglandin E2 (PGE2), can promote the invasion of colorectal cancer cells through the PI3K pathway. nih.gov This creates a feedback loop where PI3K activation leads to increased COX-2, and the resulting PGE2 further stimulates the PI3K pathway, amplifying the pro-invasive signals.

The inhibition of the PI3K/Akt/mTOR signaling pathway has been a key area of research in CRC. Both the COX-2 inhibitors indomethacin (B1671933) and nimesulide (B1678887) have been shown to reduce the activity of mTOR, a downstream effector of PI3K, in colorectal cancer cells. ingentaconnect.com This effect was also observed after silencing COX-2, indicating that the suppression of CRC cell growth by these inhibitors is mediated, at least in part, through the mTOR signaling pathway. ingentaconnect.com

Moreover, the COX-2-PGE2 pathway has been shown to induce the expression of the immune checkpoint receptor PD-1 in both CD8+ T cells and macrophages via an EP4-PI3K-AKT-NF-κB signaling pathway. nih.gov This mechanism allows tumor cells to evade the immune system. In vitro, the inhibition of this pathway has been shown to enhance the anti-tumor immune response. nih.gov

Table 5: In Vitro Efficacy of COX-2/PI3K Pathway Inhibition in Colorectal Cancer Cell Lines

| Cell Line(s) | Intervention | Observed Effects | Reference |

|---|---|---|---|

| Colorectal Cancer Cells | N/A (Mechanism Study) | PIK3CA induces the expression of COX-2 | frontiersin.org |

| Colorectal Cancer Cells | N/A (Mechanism Study) | PGE2 promotes invasion through PI3K | nih.gov |

| Colorectal Cancer Cells | Indomethacin and Nimesulide | Reduced mTOR signaling activity and inhibited cell growth | ingentaconnect.com |

| HCT-116, MC26 | PGE2 treatment | Induced PD-1 expression via an EP4-PI3K-AKT-NF-κB pathway | nih.gov |

Prostate Cancer

In the context of prostate cancer, in vitro studies have highlighted the critical role of the cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K) signaling pathways in promoting tumorigenesis. The overexpression of COX-2 has been linked to increased resistance to apoptosis, a hallmark of cancer. cancernetwork.com Selective inhibition of COX-2 has been demonstrated to induce apoptosis in prostate carcinoma cells, suggesting its potential as a therapeutic target. cancernetwork.com

The interplay between COX-2 and the PI3K/AKT pathway is a key aspect of this pro-tumorigenic activity. The ω-6 fatty acid, arachidonic acid, has been shown to activate prostate cancer cell growth and COX-2 expression. aacrjournals.org This activation is mediated through the PI3K signaling pathway. The addition of arachidonic acid to prostate cancer cells leads to the activation of PI3K, followed by the activation of its downstream effector, Akt. aacrjournals.org The induction of COX-2 expression by arachidonic acid requires the activation of PI3K. aacrjournals.org

Furthermore, the inhibition of the PI3K pathway has been shown to block the proliferative effects of arachidonic acid. aacrjournals.org The PI3K inhibitor LY294002 significantly inhibited arachidonic acid-induced cell growth and the expression of COX-2. aacrjournals.org This demonstrates the dependence of COX-2-mediated proliferation on the PI3K pathway.

Interestingly, some studies have suggested that the anti-neoplastic effects of COX-2 inhibitors like celecoxib may also involve COX-2-independent mechanisms. Celecoxib has been shown to block Akt activation in prostate cancer cells through the inhibition of phosphoinositide-dependent kinase-1 (PDK-1), an upstream activator of Akt in the PI3K pathway. capes.gov.br This suggests that celecoxib may directly target the PI3K/AKT pathway, independent of its effects on COX-2.

Table 6: In Vitro Efficacy of COX-2/PI3K Pathway Inhibition in Prostate Cancer Cell Lines

| Cell Line(s) | Intervention | Observed Effects | Reference |

|---|---|---|---|

| LNCaP, PC3 | Etodolac, NS398 (COX-2 inhibitors) | Decreased cell proliferation and induced apoptosis | cancernetwork.com |

| PC-3 | Arachidonic Acid | Induced COX-2 expression, requiring PI3K activation | aacrjournals.org |

| PC-3 | LY294002 (PI3K inhibitor) | Inhibited arachidonic acid-induced proliferation and COX-2 expression | aacrjournals.org |

| PC-3 | Celecoxib, DMC | Blocked Akt activation through inhibition of PDK-1 | capes.gov.br |

Breast Cancer

Preclinical studies have explored the role of the COX-2/PI3K signaling pathway in breast cancer, suggesting that its inhibition could be a viable therapeutic strategy. Overexpression of COX-2 is implicated in various aspects of tumorigenesis, including proliferation, invasion, and resistance to apoptosis. aacrjournals.org In animal models, COX-2 inhibitors have demonstrated the ability to reduce the incidence and size of mammary tumors. aacrjournals.org

The antitumor effects of COX-2 inhibition are thought to be mediated through multiple pathways. For instance, the COX-2 inhibitor celecoxib has been shown to decrease tumor burden by inducing apoptosis and reducing proliferation in a mouse model of spontaneous breast cancer. aacrjournals.org This was associated with a decrease in the activation of the protein kinase B/Akt (PI3K/Akt) survival pathway. aacrjournals.org Furthermore, celecoxib treatment has been observed to reduce levels of the proangiogenic factor, vascular endothelial growth factor (VEGF). aacrjournals.org

The interaction between the COX-2 and PI3K/AKT pathways is a key area of investigation. Studies suggest a link between aspirin, a non-selective COX inhibitor, and improved survival in patients with colorectal cancer harboring a PIK3CA mutation, highlighting a potential interplay between cyclooxygenase activity and the PI3K/AKT pathway. nih.gov This has led to the hypothesis that breast tumors with PIK3CA mutations and COX-2 expression might benefit from treatment with COX-2 inhibitors. nih.gov In preclinical patient-derived xenograft (PDX) models of triple-negative breast cancer, celecoxib showed a significant antitumor effect specifically in models with PIK3CA mutations. nih.gov This antitumoral activity involved the phosphorylation of S6 ribosomal protein and AKT. nih.gov

However, the expression of COX-2 in breast cancer can be variable. One study found that COX-2 mRNA was overexpressed in only a small percentage of breast cancers, primarily within the triple-negative subtype. nih.gov Interestingly, in this cohort, high COX-2 expression was associated with better metastasis-free survival. nih.gov

Targeting the PI3K pathway directly has also shown promise in preclinical models. Short-term prophylactic treatment with the PI3K inhibitor alpelisib (B612111) has been shown to slow the development of precancerous lesions and prevent cancer formation in a mouse model. nih.gov Furthermore, alpelisib was found to suppress the expansion of patient-derived atypical hyperplasia ex vivo. nih.gov This suggests that the progression of these early lesions is heavily reliant on PI3K signaling. nih.gov

Table 1: Summary of Preclinical Findings in Breast Cancer

| Compound/Target | Model | Key Findings | Citation |

|---|---|---|---|

| Celecoxib (COX-2 inhibitor) | Mouse model of spontaneous breast cancer | Reduced tumor burden, increased apoptosis, decreased proliferation, reduced VEGF levels, decreased PI3K/Akt activation. | aacrjournals.org |

| Celecoxib (COX-2 inhibitor) | Triple-negative breast cancer PDX models | Significant antitumor effect in PIK3CA mutated models, involved S6 ribosomal protein and AKT phosphorylation. | nih.gov |

| Alpelisib (PI3K inhibitor) | Mouse model of breast cancer progression | Slowed early lesion expansion and prevented cancer formation. | nih.gov |

Cervical Carcinoma

The cyclooxygenase-2 (COX-2) pathway is frequently implicated in the development and progression of cervical cancer. oup.comnih.gov COX-2 is often expressed in cervical intraepithelial neoplasia (CIN) and invasive cervical cancer, but not in normal cervical tissue. nih.gov Its expression is associated with the inhibition of apoptosis and the promotion of angiogenesis. nih.gov The oncoproteins E5, E6, and E7 from the human papillomavirus (HPV), a primary cause of cervical cancer, play a role in upregulating COX-2 expression. oup.comnih.gov Specifically, E6 and E7 enhance COX-2 transcription by activating the EGFR-Ras MAP kinase pathway, while E5 upregulates COX-2 through the EGFR pathway. nih.gov

Preclinical evidence suggests that inhibiting COX-2 could be a valuable therapeutic strategy. In preclinical models, the selective COX-2 inhibitor celecoxib has been shown to suppress the growth of capillaries in rats, an effect attributed to its ability to inhibit prostaglandin production via COX-2. unil.ch In cervical cancer cell lines, celecoxib treatment increased sensitivity to radiation-induced apoptosis. unil.ch This was associated with an increase in G2/M cell cycle arrest and inhibition of the repair of sublethal radiation damage. unil.ch

The PI3K/AKT pathway is also activated in a significant number of cervical cancers. nih.gov Preclinical studies have demonstrated PI3K overexpression in cervical cancer cell lines, and treatment with a PI3K inhibitor resulted in growth inhibition. nih.gov The mTOR pathway, a downstream component of PI3K signaling, is also activated in many cervical malignancies. nih.gov There is evidence of an interaction between HPV oncoproteins and the mTOR pathway. nih.gov The gene encoding a component of PI3K, PIK3CA, is located in a chromosomal region that shows increased copy numbers in up to 70% of cervical cancer cases. nih.gov

The interplay between the COX-2 and PI3K pathways is also relevant in cervical cancer. Cross-talk exists between the epidermal growth factor receptor (EGFR) and COX-2, with EGFR/RAS/MAPK/PI3K signaling being responsible for the EGFR-mediated induction of COX-2 in squamous cell carcinoma cell lines. unil.ch This suggests that targeting both pathways could be an effective treatment approach.

Table 2: Role of COX-2 and PI3K Pathways in Cervical Carcinoma

| Pathway Component | Role in Cervical Carcinogenesis | Therapeutic Implication | Citation |

|---|---|---|---|

| COX-2 | Upregulated by HPV oncoproteins (E5, E6, E7); promotes angiogenesis and inhibits apoptosis. | Inhibition increases radiosensitivity and suppresses capillary growth in preclinical models. | oup.comnih.govunil.ch |

| PI3K/mTOR | Overexpressed and activated in cervical cancer; interacts with HPV oncoproteins. | Inhibition leads to growth inhibition in preclinical studies. | nih.gov |

Bladder Cancer

The COX-2 and PI3K pathways are significant players in the molecular landscape of urothelial carcinoma of the bladder (UCB). COX-2 is overexpressed in many bladder cancers and has been implicated in driving the proliferation of cancer stem cells (CSCs). dovepress.com Preclinical studies suggest that COX-2 inhibitors may be effective in preventing the progression of bladder carcinoma, particularly in high-risk individuals and for the treatment of early-stage disease. cancernetwork.com

The PI3K/AKT pathway is also frequently altered in bladder cancer. dovepress.com Downstream targets of this pathway, such as the mechanistic target of rapamycin (B549165) (mTOR), have been linked to poor prognosis. dovepress.com The tumor suppressor gene PTEN, a negative regulator of the PI3K/AKT pathway, is often inactivated in bladder cancer, which is associated with a poor prognosis, especially with the concurrent loss of p53. dovepress.com

Recent research has highlighted a cooperative role between the COX-2/PGE2 pathway and the YAP1 growth-regulatory pathway in promoting the accumulation of urothelial CSCs. aacrjournals.org Mechanistically, COX-2/PGE2 signaling was found to induce the downregulation of let-7, leading to the upregulation of the stem cell factor SOX2. aacrjournals.org Concurrently, YAP1 directly induces SOX2 expression. aacrjournals.org In clinical specimens of UCB, a positive correlation was observed between the expression of SOX2, COX-2, and YAP1. aacrjournals.org

Furthermore, the activation of the COX-2/PGE2 and YAP1 pathways has been implicated in promoting acquired resistance to EGFR inhibitors in basal-type UCB. aacrjournals.org In a mouse xenograft model of UCB, the dual inhibition of COX-2 and YAP1 led to a lasting therapeutic response by limiting the expansion of CSCs following chemotherapy and EGFR inhibition. aacrjournals.org The combination of the COX-2 inhibitor celecoxib and the YAP1 inhibitor verteporfin (VP) significantly suppressed tumor growth in xenograft models. aacrjournals.org

Table 3: Preclinical Findings in Bladder Cancer

| Target/Pathway | Model | Key Findings | Citation |

|---|---|---|---|

| COX-2 | Rat model | Inhibition may prevent progression of bladder carcinoma. | cancernetwork.com |

| COX-2/YAP1 | Mouse xenograft model | Dual inhibition limited cancer stem cell expansion and elicited a long-lasting therapeutic response after chemotherapy and EGFR inhibition. | aacrjournals.org |

Other Preclinical Disease Models (e.g., Mesangial Cells, Tracheal Smooth Muscle Cells, Periosteum-Derived Mesenchymal Progenitors)

The involvement of the Cox-2/PI3K pathway has been investigated in various other preclinical models, revealing its role in diverse cellular processes.

In human mesangial cells (HMC) , which are crucial in kidney physiology and pathology, transforming growth factor-beta1 (TGF-beta1) has been shown to stimulate COX-2 expression. nih.gov This induction of COX-2 is accompanied by an increase in prostaglandin E2 (PGE2) synthesis. nih.gov The study demonstrated that the inhibition of the PI3K pathway, along with the ERK1/2 and p38 MAPK pathways, blunted the TGF-beta1-induced overexpression of COX-2. nih.gov This suggests that TGF-beta1 regulates COX-2 expression in HMC through the activation of the PI3K pathway, among others. nih.gov In normal glomerular mesangial cells, the COX-2 inhibitor celecoxib was found to activate the PI3K signaling pathway. mdpi.com

In human tracheal smooth muscle cells (HTSMCs) , thrombin was found to significantly increase the production of COX-2 and PGE2, which are contributors to airway inflammation. mdpi.comnih.gov The use of a PI3K inhibitor effectively reduced the thrombin-induced production of COX-2 and PGE2. mdpi.comnih.gov Further investigation revealed that thrombin stimulates the phosphorylation of Akt, a key component of the PI3K pathway. mdpi.comnih.gov These findings indicate that in HTSMCs, EGFR-dependent PI3K/Akt activation is pivotal in modulating the upregulation of COX-2 and PGE2 induced by thrombin. mdpi.com

In periosteum-derived mesenchymal progenitors (PDMPs) , which are a major source of cells for bone fracture repair, Cox-2 plays a crucial role. nih.gov Pathway analyses of Cox-2 deficient cells revealed a dysregulation of the PI3K-AKT pathway, among others like the HIF-1 and Wnt pathways. nih.govnih.gov This highlights the importance of Cox-2 in modulating key pathways that control the growth, differentiation, and angiogenesis of periosteal progenitor cells during fracture repair. nih.govnih.gov The PI3K/AKT pathway has been linked to Cox-2 in mouse and human osteoblasts, where downregulation of COX-2 suppresses the phosphorylation of AKT. nih.gov

Table 4: Role of Cox-2/PI3K Pathway in Other Preclinical Models

| Cell Type | Stimulus/Condition | Role of Cox-2/PI3K Pathway | Citation |

|---|---|---|---|

| Human Mesangial Cells | TGF-beta1 | TGF-beta1 induces COX-2 expression via the PI3K pathway. | nih.gov |

| Human Tracheal Smooth Muscle Cells | Thrombin | Thrombin induces COX-2 and PGE2 production through a PI3K/Akt-dependent pathway. | mdpi.comnih.gov |

In Vivo Studies Using Animal Models

Xenograft Models (e.g., NUDE mice with EOC, ovarian, melanoma, HNSCC, colorectal, prostate, breast, hepatocarcinoma tumors)

In vivo studies using xenograft models in nude mice have provided significant evidence for the therapeutic potential of targeting the COX-2/PI3K pathway across a variety of cancers.

In epithelial ovarian cancer (EOC), treatment of MDAH2774 cell line xenografts with aspirin, a non-selective COX inhibitor, resulted in the growth inhibition of tumors. nih.gov This effect was mediated through the downregulation of both COX-2 and AKT activity, highlighting the interplay between these two pathways in vivo. nih.gov

For breast cancer, studies have shown that early intervention with the COX-2 inhibitor celecoxib can reduce the primary tumor burden in an oncogenic mouse model of spontaneous breast cancer. aacrjournals.org This reduction was associated with decreased PI3K/Akt kinase activation. aacrjournals.org Furthermore, in patient-derived xenograft (PDX) models of triple-negative breast cancer, celecoxib demonstrated a significant antitumoral effect, particularly in tumors with a PIK3CA mutation. nih.gov

In the context of non-small cell lung cancer (NSCLC), xenograft mouse models have shown that silencing COX-2 led to lower tumor volumes and weight in mice injected with gefitinib-resistant cells. jcancer.org This suggests that COX-2 enhances gefitinib resistance and that its inhibition can repress tumor growth in vivo. jcancer.org

Regarding bladder cancer, a xenograft tumor-formation assay using SOX2-silenced cells showed a remarkable reduction in tumor volume, indicating the oncogenic role of SOX2 in this cancer. aacrjournals.org In a mouse xenograft model, the dual inhibition of COX-2 and YAP1 resulted in a significant suppression of tumor growth rate and a lasting therapeutic response, especially when combined with chemotherapy. aacrjournals.org

Table 5: Summary of In Vivo Xenograft Model Studies

| Cancer Type | Treatment | Key Findings | Citation |

|---|---|---|---|

| Epithelial Ovarian Cancer | Aspirin | Inhibited tumor growth via downregulation of COX-2 and AKT activity. | nih.gov |

| Breast Cancer | Celecoxib | Reduced primary tumor burden, associated with decreased PI3K/Akt activation. Showed significant antitumoral effect in PIK3CA mutated PDX models. | aacrjournals.orgnih.gov |

| Non-Small Cell Lung Cancer | COX-2 silencing | Led to lower tumor volumes and weight in gefitinib-resistant xenografts. | jcancer.org |

| Bladder Cancer | SOX2 silencing | Remarkable reduction in tumor volume. | aacrjournals.org |

Fracture Repair Models

The Cox-2/PI3K pathway plays a vital role in the complex process of bone fracture repair, as demonstrated in various animal models.

Studies have shown that Cox-2 is a crucial component of the healing process, with Cox-2 null mice exhibiting failed healing. wustl.edu Conversely, the overexpression of Cox-2 at the site of a fracture has been shown to accelerate healing in animal models. nih.gov The use of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit Cox-2 can have a negative impact on fracture healing in rat models. nih.gov

The PI3K signaling pathway is also directly involved in regulating osteoblastogenesis and skeletal remodeling. core.ac.uk Mice with a global increase in PI3K signaling have shown improved femoral bone healing, characterized by enhanced proliferation of periosteal cells. core.ac.uk

In a study using an atrophic non-union model in aged mice, treatment with parathyroid hormone (PTH) was found to significantly improve bone regeneration. core.ac.uk This improvement was associated with a markedly increased expression of both COX-2 and phosphoinositide 3-kinase (PI3K) within the callus tissue during the early healing phase. core.ac.uk These findings suggest that PTH treatment enhances bone regeneration in aged mice by upregulating the expression of COX-2 and activating PI3K signaling. core.ac.uk

Furthermore, ultrasound stimulation, which has been shown to accelerate fracture healing in animal and clinical studies, has been found to increase COX-2 expression and promote bone formation in osteoblasts through a pathway involving PI3K/Akt. nih.gov

Table 6: Findings from Fracture Repair Models

| Model | Intervention/Condition | Role of Cox-2/PI3K Pathway | Citation |

|---|---|---|---|

| Cox-2 null mice | Fracture | Failed fracture healing. | wustl.edu |

| Rat models | Cox-2 overexpression | Accelerated fracture healing. | nih.gov |

| Rat models | NSAIDs (Cox-2 inhibition) | Negative effect on fracture healing. | nih.gov |

| Aged mice with atrophic non-union | Parathyroid hormone (PTH) treatment | Improved bone regeneration with increased expression of COX-2 and PI3K. | core.ac.uk |

Urinary Tract Obstruction Models

While direct preclinical studies on Cox-2/PI3K-IN-1 in urinary tract obstruction (UTO) models are not extensively documented in publicly available literature, a substantial body of evidence supports the therapeutic rationale for dual inhibition of Cyclooxygenase-2 (COX-2) and Phosphoinositide 3-kinase (PI3K) in this condition. Research has independently established the significant roles of both the COX-2 and PI3K signaling pathways in the pathophysiology of UTO.

Studies utilizing a unilateral ureteral obstruction (UUO) mouse model have demonstrated that mechanical stretch of urothelial cells, a key event in UTO, induces the expression of COX-2. nih.gov This upregulation of COX-2 leads to an increased synthesis of prostanoids, which are inflammatory mediators that can amplify nociceptive and contractile responses in the ureter. nih.gov Furthermore, investigations have revealed that this stretch-induced COX-2 expression is dependent on the PI3K signaling pathway. nih.gov

In a pivotal study, the administration of a PI3K inhibitor, LY294002, was shown to attenuate the in vivo stretch-induced expression of COX-2 in the obstructed ureters of mice. nih.gov This finding was corroborated by in vitro experiments using human urothelial cells, where both the PI3K inhibitor and RNA interference targeting PI3K reduced stretch-induced COX-2 expression. nih.gov These results strongly suggest that the PI3K pathway is a critical mediator of the inflammatory response initiated by urinary tract obstruction.

Further research in rat models of bilateral ureteral obstruction (BUO) has shown that UTO leads to a transient accumulation of COX-2-derived prostanoids, specifically prostaglandins (B1171923), in the inner medulla of the kidney. au.dk This accumulation is associated with the pathological changes observed in obstructive nephropathy. Notably, selective inhibition of COX-2 was found to be the primary means of reducing the accumulation of key prostaglandins like PGE2 and PGF2α. au.dk

Taken together, these findings provide a strong mechanistic basis for the potential efficacy of a dual inhibitor like this compound in treating urinary tract obstruction. By simultaneously targeting both the upstream PI3K signaling and the downstream COX-2-mediated inflammatory response, such a compound could offer a more comprehensive therapeutic approach to mitigating the pathological consequences of UTO.

Table 1: Effects of COX-2 and PI3K Inhibition in Urinary Tract Obstruction Models

| Model | Intervention | Key Findings | Reference |

|---|---|---|---|

| Unilateral Ureteral Obstruction (Mouse) | PI3K inhibitor (LY294002) | Attenuated stretch-induced COX-2 expression in urothelial cells. | nih.gov |

| Human Urothelial Cells (in vitro) | PI3K inhibitor (LY294002) or RNA interference | Attenuated stretch-induced COX-2 expression. | nih.gov |

| Bilateral Ureteral Obstruction (Rat) | Selective COX-2 inhibitor | Reduced accumulation of COX-2-derived prostanoids in the kidney inner medulla. | au.dk |

Other Relevant Disease Models

The therapeutic potential of inhibiting both COX-2 and PI3K extends to various other disease models, particularly in oncology and other renal diseases, where the crosstalk between these two pathways is well-established.

In the context of cancer, a dual-targeting approach has shown promise. For instance, in preclinical studies involving lung adenocarcinoma cells, the inhibition of both COX-2 and PI3K pathways resulted in decreased cell proliferation and migration. Similarly, in breast cancer models, a significant relationship has been observed between COX-2 expression and mutations in the PIK3CA gene, which encodes a catalytic subunit of PI3K. nih.gov Treatment with COX-2 inhibitors has demonstrated antitumor activity, particularly in tumors with these mutations. nih.gov A case study on breast cancer cell lines revealed that a compound inhibiting both pathways led to a significant decrease in tumor growth in both in vitro and in vivo models, a mechanism attributed to the downregulation of NF-κB and COX-2.

The relevance of targeting these pathways is also evident in other renal pathologies. In a murine model of autosomal dominant polycystic kidney disease (ADPKD), COX-2 expression was found to be upregulated in cystic kidneys. medsci.org Treatment with a nonselective COX inhibitor resulted in reduced kidney weight and volume in the cystic mice, suggesting that the COX pathway is a viable therapeutic target for this disease. medsci.org

Furthermore, the PI3K/Akt/mTOR signaling pathway, which is modulated by PI3K, has been implicated in the progression of renal fibrosis, a common final pathway for many chronic kidney diseases. researchgate.netfrontiersin.org Studies have shown that inhibiting this pathway can alleviate renal injury. researchgate.net For example, in a rat model of renal fibrosis induced by 5/6 nephrectomy, activation of the PI3K/Akt/mTOR pathway was associated with the progression of fibrosis, and its inhibition showed therapeutic benefits. frontiersin.org

These findings from other disease models underscore the broad therapeutic potential of a dual Cox-2/PI3K inhibitor. The intricate interplay between the inflammatory signaling mediated by COX-2 and the cell growth and survival pathways regulated by PI3K presents a compelling rationale for this dual-targeted strategy in a range of proliferative and inflammatory diseases.

Table 2: Preclinical Efficacy of Targeting COX-2 and PI3K in Other Disease Models

| Disease Model | Intervention/Target | Key Findings | Reference |

|---|---|---|---|

| Lung Adenocarcinoma Cells | Dual COX-2 and PI3K inhibition | Decreased cell proliferation and migration. | |

| Breast Cancer (with PIK3CA mutations) | COX-2 inhibitors (e.g., celecoxib) | Showed promising antitumor activity. | nih.gov |

| Breast Cancer Cell Lines | Dual COX-2/NF-κB pathway inhibition | Significant decrease in tumor growth rates in vitro and in vivo. | |

| Autosomal Dominant Polycystic Kidney Disease (Mouse model) | Nonselective COX inhibitor (Sulindac) | Reduced kidney weight and volume in cystic mice. | medsci.org |

| Renal Fibrosis (Rat 5/6 nephrectomy model) | Inhibition of PI3K/Akt/mTOR pathway | Alleviation of renal fibrosis. | frontiersin.org |

Combination Therapeutic Strategies in Preclinical Settings

Synergistic Effects with Conventional Chemotherapeutic Agents

The combination of COX-2 inhibitors with conventional chemotherapeutic agents has demonstrated improved anti-tumor activity and tolerability in preclinical models. nih.gov For instance, in lung cancer cell lines, combining COX-2 inhibitors with agents like docetaxel (B913) and cisplatin (B142131) resulted in increased cytotoxicity and apoptosis compared to single-agent treatments. researchgate.net Specifically, in small cell lung cancer cells, combinations of docetaxel with various COX-2 inhibitors, including meloxicam, ibuprofen, and indomethacin (B1671933), showed significantly increased apoptosis after 24 hours. researchgate.net In non-small cell lung cancer (NSCLC) cells, the combination of docetaxel and indomethacin, as well as cisplatin and indomethacin, exhibited greater cytotoxicity after a 48-hour incubation period. researchgate.net

The underlying mechanism for this synergy often involves the modulation of key signaling pathways. For example, the dual COX-2/sEH inhibitor PTUPB, when combined with cisplatin, enhanced anti-tumor efficacy in bladder cancer models by reducing the activation of the AKT and ERK signaling pathways. osti.gov This combination led to increased apoptosis without increasing the formation of platinum-DNA adducts, suggesting that the potentiation is due to effects on cellular signaling and the tumor microenvironment rather than direct enhancement of DNA damage. osti.gov

Ursolic acid, which inhibits COX-2, has been shown to work synergistically with paclitaxel (B517696) in gastric cancer cells. This combination reduced cell proliferation and induced apoptosis by decreasing the expression of COX-2, PCNA, and Bcl-2, while increasing Bax expression. oncotarget.com This suggests that the inhibition of COX-2 by one agent can sensitize cancer cells to the cytotoxic effects of a conventional chemotherapeutic agent.

Table 1: Synergistic Effects of COX-2 Inhibitors with Chemotherapy

| Cancer Type | COX-2 Inhibitor | Chemotherapeutic Agent | Observed Effect | Reference |

|---|---|---|---|---|

| Small Cell Lung Cancer | Meloxicam, Ibuprofen, Indomethacin | Docetaxel | Increased apoptosis | researchgate.net |

| Non-Small Cell Lung Cancer | Indomethacin | Docetaxel, Cisplatin | Increased cytotoxicity | researchgate.net |

| Bladder Cancer | PTUPB (dual COX-2/sEH inhibitor) | Cisplatin | Enhanced anti-tumor efficacy, increased apoptosis | osti.gov |

| Gastric Cancer | Ursolic Acid | Paclitaxel | Synergistic reduction in proliferation, increased apoptosis | oncotarget.com |

Combinations with Targeted Therapies (e.g., EGFR inhibitors, PD-1/PD-L1 immunotherapy)

The crosstalk between the COX-2 and other signaling pathways, such as the epidermal growth factor receptor (EGFR) and immune checkpoint pathways, provides a strong rationale for combination therapies.

EGFR Inhibitors:

In head and neck squamous cell carcinoma (HNSCC), the inhibition of EGFR can lead to increased PI3K pathway signaling, suggesting a mechanism of resistance. mdpi.com Combining COX-2 inhibitors with EGFR inhibitors has been proposed to overcome this resistance. mdpi.comnih.gov Preclinical data suggest that COX-2 inhibitors can affect multiple pathways associated with acquired resistance to EGFR inhibition, including the PI3K/Akt pathway. nih.gov For example, the combination of the COX-2 inhibitor celecoxib (B62257) with the EGFR inhibitor afatinib (B358) enhanced the anticancer effect of radiation on NSCLC cells. nih.gov In HNSCC models, particularly those with PIK3CA mutations, combining NSAIDs (which inhibit COX) with EGFR inhibitors has shown promise in overcoming resistance. mdpi.com

PD-1/PD-L1 Immunotherapy:

The COX-2/prostaglandin (B15479496) E2 (PGE2) pathway plays a significant role in creating an immunosuppressive tumor microenvironment, which can limit the efficacy of immune checkpoint inhibitors like anti-PD-1/PD-L1 therapies. bioscience.co.ukfrontiersin.org PGE2 can upregulate PD-L1 expression on tumor cells, in some cases through the PI3K-AKT-mTOR pathway, and promote the exclusion of cytotoxic CD8+ T cells. bioscience.co.uk Therefore, inhibiting COX-2 is a potential strategy to enhance the response to immunotherapy. frontiersin.org

Preclinical studies have shown that combining COX inhibitors with anti-PD-1 antibodies can lead to greater tumor regression than anti-PD-1 monotherapy. frontiersin.org Dual inhibition of COX-2 and PD-1 has been shown to synergistically improve T-cell anti-tumor immunity in a mouse model of melanoma. cjcrcn.org This is thought to occur by restraining the immunosuppressive effects of PGE2 in the tumor microenvironment. frontiersin.org

However, the direct impact of COX-2 inhibition on PD-L1 expression can be complex. One study found that while PD-L1 and COX-2 expression were correlated in lung adenocarcinoma, the COX-2 inhibitor celecoxib did not directly alter PD-L1 expression in NSCLC cell lines. iiarjournals.org This suggests that the synergistic effects may be more related to modulating the broader immune environment rather than direct regulation of PD-L1 on cancer cells.

Table 2: Combination of COX-2 Inhibitors with Targeted Therapies

| Targeted Therapy | Cancer Type | COX-2 Inhibitor | Observed Effect | Reference |

|---|---|---|---|---|

| EGFR Inhibitors (e.g., Afatinib) | Non-Small Cell Lung Cancer | Celecoxib | Enhanced anticancer effect of radiation | nih.gov |

| EGFR Inhibitors | Head and Neck Squamous Cell Carcinoma | NSAIDs | Potential to overcome resistance, especially in PIK3CA-mutant models | mdpi.com |

| PD-1/PD-L1 Inhibitors | Melanoma (mouse model) | COX-2 inhibitor | Synergistically improved T-cell anti-tumor immunity | cjcrcn.org |